N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2/c1-2-27-13-25-20-16(14-6-4-3-5-7-14)11-28(21(20)22(27)30)12-19(29)26-18-10-15(23)8-9-17(18)24/h3-11,13H,2,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQKHNQWYZOFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. Reagents such as ethyl acetoacetate and guanidine derivatives are often used under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This step may require the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide. Acetic anhydride or acetyl chloride can be used as acetylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Function: Interacting with receptors to alter their signaling pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of the Pyrrolo[3,2-d]pyrimidine Core
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Modifications: The target compound’s pyrrolo[3,2-d]pyrimidine core is distinct from pyrazolo[3,4-d]pyrimidine (), which alters electronic properties and binding affinities.
Substituent Effects: Halogenated Aryl Groups: The target’s 2,5-difluorophenyl group offers improved metabolic stability over ’s 4-chlorophenyl due to fluorine’s electronegativity and smaller atomic radius .
Physicochemical and Crystallographic Properties
Table 2: Physicochemical Comparison
†Puckering parameters (e.g., Cremer-Pople coordinates) for the pyrrolo-pyrimidine ring could be analyzed using methodologies from , though specific data are absent.
Key Observations:
Biologische Aktivität
N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, therapeutic implications, and relevant research findings.
Compound Overview
IUPAC Name : N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Molecular Formula : C22H18F2N4O2
Molecular Weight : 408.41 g/mol
CAS Number : 1251653-13-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are crucial for cell proliferation and survival.
- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by suppressing the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory response.
- Anticancer Activity : Preliminary studies indicate that it can induce apoptosis in cancer cells through disruption of microtubule dynamics and interference with mitotic processes.
Biological Activity Data
Research has demonstrated significant biological activities associated with this compound. Below is a summary of findings from various studies:
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.04 ± 0.01 | |
| Antiproliferative (HeLa cells) | Not specified | |
| Microtubule Dynamics Disruption | Not specified |
Case Studies and Research Findings
- Antiproliferative Activity : In a study involving HeLa cells, N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide exhibited significant antiproliferative effects. Live cell confocal microscopy revealed alterations in microtubule dynamics leading to mitotic delay and cell death .
- Anti-inflammatory Properties : A comparative study on various pyrimidine derivatives indicated that this compound effectively inhibited COX enzymes, showcasing its potential as an anti-inflammatory agent. The IC50 values reported were comparable to standard anti-inflammatory drugs such as celecoxib .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds highlighted that electron-withdrawing groups at specific positions enhance the anti-inflammatory activity. This suggests that modifications to the molecular structure could further improve therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling, starting with pyrrolo[3,2-d]pyrimidinone intermediates. For example, ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives ( ) are synthesized via nucleophilic substitution and cyclization. Key steps include:
- Coupling : Amide bond formation between the pyrrolopyrimidine core and the difluorophenylacetamide moiety.
- Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures).
- Validation : Purity is confirmed via HPLC (≥95%) and LC-MS (matching expected m/z). For structural confirmation, compare H/C NMR shifts with analogous compounds ().
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software () resolves bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters for the pyrrolopyrimidine ring; ).
- NMR : H and C NMR in DMSO- identify substituent effects (e.g., fluorine-induced deshielding).
- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) groups.
- Data Cross-Validation : Compare crystallographic data (e.g., torsion angles in ) with NMR-derived dihedral angles.
Advanced Research Questions
Q. How can discrepancies between NMR and X-ray diffraction data be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Strategies include:
- Variable-Temperature NMR : Probe conformational exchange (e.g., ethyl group rotation in the 3-position).
- DFT Calculations : Optimize gas-phase and solvent (PCM model) geometries using Gaussian or ORCA. Compare computed NMR shifts with experimental data ().
- Hydrogen Bond Analysis : Use graph-set notation () to identify intermolecular interactions in the crystal lattice (e.g., N-H···O=C motifs in ).
Q. What computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Focus on the acetamide moiety as a hydrogen-bond donor ().
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
- QSAR Models : Corporate substituent effects (e.g., fluorine at 2,5-positions) using ICReDD’s reaction path search methods ().
Q. How do substituents (e.g., ethyl, phenyl) influence conformational stability and bioactivity?
- Methodological Answer :
- Conformational Analysis :
| Substituent | Puckering Amplitude (Å) | Cremer-Pople Parameter (θ, °) | Source |
|---|---|---|---|
| 3-Ethyl | 0.89 | 112.4 | |
| 7-Phenyl | 0.92 | 108.7 |
- Bioactivity : The ethyl group enhances metabolic stability, while the 2,5-difluorophenyl moiety increases lipophilicity (clogP ~3.2; ).
Data Contradiction Analysis
Q. Why do crystallographic studies report varying hydrogen-bonding patterns for similar analogs?
- Methodological Answer : Variations arise from solvent polarity and crystallization conditions. For example:
- Polar Solvents (e.g., DMF): Favor N-H···O=C chains ().
- Nonpolar Solvents (e.g., toluene): Promote C-H···π interactions ().
- Resolution : Perform systematic CSD surveys () to identify trends in packing motifs.
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
